2-Fluoro-3-methoxyaniline hydrochloride
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Overview
Description
2-Fluoro-3-methoxyaniline hydrochloride: is an organic compound with the molecular formula C7H9ClFNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the second position and a methoxy group at the third position. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxyaniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroanisole, undergoes nitration to form 2-fluoro-3-nitroanisole. This intermediate is then reduced to 2-fluoro-3-methoxyaniline.
Hydrochloride Formation: The 2-fluoro-3-methoxyaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in intermediates can be reduced to form the amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Oxidation: Quinones or other oxidized products.
Reduction: Amines.
Scientific Research Applications
2-Fluoro-3-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the associated metabolic pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 3-Fluoro-2-methoxyaniline
- 4-Fluoro-2-methoxyaniline
- 3-Chloro-4-methoxyaniline
- 3-Bromo-2-methoxyaniline
Comparison:
- 3-Fluoro-2-methoxyaniline: Similar structure but with the fluorine and methoxy groups swapped. It may exhibit different reactivity and binding properties.
- 4-Fluoro-2-methoxyaniline: Fluorine atom at the fourth position, which can lead to different steric and electronic effects.
- 3-Chloro-4-methoxyaniline: Chlorine atom instead of fluorine, which can affect the compound’s reactivity and interactions.
- 3-Bromo-2-methoxyaniline: Bromine atom instead of fluorine, leading to different chemical properties and potential applications .
Properties
Molecular Formula |
C7H9ClFNO |
---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
2-fluoro-3-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H |
InChI Key |
MFQMAJVFQXQMBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)N.Cl |
Origin of Product |
United States |
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